![molecular formula C15H16N2O2S2 B2664601 Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1797243-42-5](/img/structure/B2664601.png)
Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic compound characterized by its unique molecular structure, which includes a benzothiazole ring fused with a spirocyclic system[_{{{CITATION{{{_1{Synthesis, Structure and Antifungal Activity of New 3-(5-Aryl-1,3,4 ...
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions, such as the use of strong bases or acids to facilitate ring closure. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A series of derivatives based on the 1-oxa-4-azaspiro[4.5]decan structure were synthesized and evaluated for their antitumor activity against various cancer cell lines, including:
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
- HeLa (cervical cancer)
In one study, compounds derived from this structure exhibited moderate to potent cytotoxicity, with some showing IC50 values below 0.20 µM, indicating strong antiproliferative effects. Specifically, compound 11h displayed the most significant activity across all tested cell lines, making it a promising candidate for further development in cancer therapy .
Table 1: Antitumor Activity of Selected Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
11b | A549 | 0.18 |
11h | A549 | 0.19 |
11d | MDA-MB-231 | 0.08 |
11h | MDA-MB-231 | 0.08 |
12c | HeLa | 0.14 |
Pain Management
The compound also shows promise in pain management, particularly in conditions associated with fatty acid amide hydrolase (FAAH) activity. FAAH inhibitors are being explored for their potential to alleviate acute and chronic pain conditions, including neuropathic pain . Research indicates that derivatives of the spirocyclic structure can modulate pain pathways effectively.
Synthesis and Structure-Activity Relationship
The synthesis of benzo[d]thiazol derivatives typically involves metal-catalyzed oxidative cyclization processes that allow for the generation of diverse compounds with varying biological activities. Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of these compounds in therapeutic applications.
Table 2: Key Synthetic Steps and Outcomes
Step | Description |
---|---|
Starting Materials | 4-Aminophenol and α-glycolic/lactic acid |
Key Reaction | Metal-catalyzed oxidative cyclization |
Target Compounds | 1-Oxa-4-azaspiro[4.5]deca derivatives |
Wirkmechanismus
The mechanism by which Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Benzothiazole derivatives: These compounds share the benzothiazole core but differ in their substituents and functional groups.
Spirocyclic compounds: These compounds feature a spirocyclic structure but may have different ring systems and substituents.
Uniqueness: Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone stands out due to its unique combination of benzothiazole and spirocyclic elements, which confer distinct chemical and biological properties compared to other similar compounds.
Biologische Aktivität
Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone, with a CAS number of 1797243-42-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, and relevant research findings.
The molecular formula of this compound is C15H16N2O2S2, with a molecular weight of approximately 320.4 g/mol. The compound features a complex spirocyclic structure, which is significant for its biological interactions.
Property | Value |
---|---|
CAS Number | 1797243-42-5 |
Molecular Formula | C15H16N2O2S2 |
Molecular Weight | 320.4 g/mol |
Synthesis and Structure
The synthesis of this compound can involve various methods, including cyclization reactions and the introduction of functional groups that enhance its biological activity. The unique spirocyclic structure contributes to its potential interactions with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study on related benzothiazole derivatives showed low nanomolar inhibitory concentrations against bacterial topoisomerases, which are critical targets for antibacterial drugs .
Table 1: Antibacterial Activity (MIC Values)
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound 7a | Staphylococcus aureus | <0.03125 |
Compound 7a | Enterococcus faecalis | <0.03125 |
Compound 7a | Klebsiella pneumoniae | 1–4 |
Inhibition of Enzymatic Activity
The compound has been investigated for its role as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. A study demonstrated that certain benzothiazole derivatives effectively inhibit COX enzymes, suggesting potential applications as anti-inflammatory agents .
Quorum Sensing Inhibition
Another area of interest is the inhibition of quorum sensing in bacteria. Compounds similar to this compound have shown promise as quorum sensing inhibitors, which can disrupt bacterial communication and biofilm formation . This property may provide an alternative approach to combat antibiotic resistance.
Case Studies
- Analgesic Activity : A series of benzothiazole derivatives were synthesized and evaluated for analgesic properties in animal models. Results indicated that certain derivatives exhibited significant pain relief comparable to standard analgesics .
- Antibacterial Efficacy : In vivo studies demonstrated that selected compounds derived from the benzothiazole framework showed effective antibacterial action against resistant strains of bacteria in murine models .
Eigenschaften
IUPAC Name |
1,3-benzothiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c18-14(11-1-2-12-13(9-11)20-10-16-12)17-5-3-15(4-6-17)19-7-8-21-15/h1-2,9-10H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPSBCDWKWQNTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.